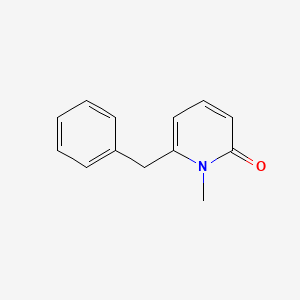
6-Benzyl-1-methylpyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-1-methylpyridin-2-one is a heterocyclic compound that belongs to the pyridinone family Pyridinones are known for their versatile applications in medicinal chemistry, serving as hydrogen bond donors and acceptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1-methylpyridin-2-one typically involves the condensation of benzylamine with 2-acetylpyridine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the pyridinone ring. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to enhance yield and reduce reaction time. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the benzyl-pyridinone bond under milder conditions and with higher selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-1-methylpyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone to its corresponding dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridine derivatives.
Substitution: Benzyl-substituted derivatives with various functional groups.
Scientific Research Applications
6-Benzyl-1-methylpyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-1-methylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4,6-dimethylpyridin-2-one
- 2-Benzyl-1-methylpyridin-4-one
- 6-Benzyl-1-ethylpyridin-2-one
Uniqueness
6-Benzyl-1-methylpyridin-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-benzyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C13H13NO/c1-14-12(8-5-9-13(14)15)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChI Key |
USCQVYNVIZLGRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


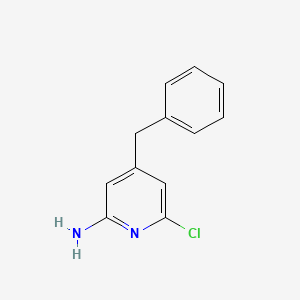
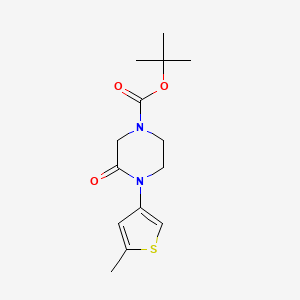
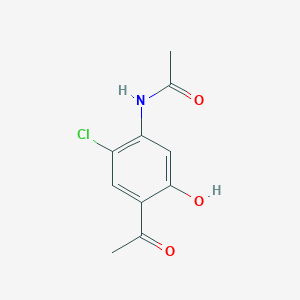
![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
![N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B13883590.png)

![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)
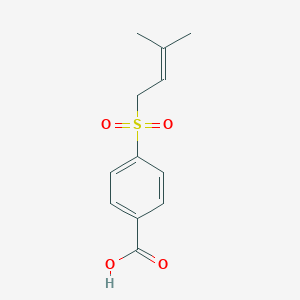



![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)

![8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13883637.png)
